molecular formula C6H11ClN2O2 B2540558 3-(Methylamino)piperidine-2,6-dione hydrochloride CAS No. 2034153-31-4

3-(Methylamino)piperidine-2,6-dione hydrochloride

Cat. No.: B2540558
CAS No.: 2034153-31-4
M. Wt: 178.62
InChI Key: PSWRJEXSBGYYND-UHFFFAOYSA-N
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Description

3-(Methylamino)piperidine-2,6-dione hydrochloride: is an organic compound with the molecular formula C6H11ClN2O2. It is a versatile small molecule scaffold used in various chemical and biological applications. This compound is known for its role in the development of protein degrader building blocks and other research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3-(Methylamino)piperidine-2,6-dione hydrochloride involves similar steps but is optimized for large-scale synthesis. The process is designed to be cost-effective, with mild reaction conditions that do not require high-pressure hydrogenation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: 3-(Methylamino)piperidine-2,6-dione hydrochloride is unique due to its specific methylamino substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the development of targeted protein degraders and other specialized applications .

Biological Activity

3-(Methylamino)piperidine-2,6-dione hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and immunomodulatory effects, supported by case studies and research findings.

  • Molecular Formula : C5H9ClN2O2
  • Molecular Weight : 134.58 g/mol
  • CAS Number : 134548

Antimicrobial Activity

Research has demonstrated that piperidine derivatives exhibit considerable antimicrobial properties. The compound's structure allows it to interact with various microbial targets, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

The results indicated that the compound effectively inhibited the growth of these pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown efficacy in inducing apoptosis in cancer cell lines and inhibiting tumor growth.

The anticancer activity is attributed to its ability to modulate key cellular pathways involved in cancer progression. Specifically, it targets the cereblon protein, which is part of the cullin-RING E3 ubiquitin ligase complex, playing a crucial role in protein degradation and cell cycle regulation .

Case Study: Cancer Cell Line Testing

In vitro studies demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in viability was observed in FaDu hypopharyngeal tumor cells.
  • Apoptosis Induction : Flow cytometry assays confirmed increased apoptosis rates compared to controls.

Immunomodulatory Effects

Beyond its direct antimicrobial and anticancer activities, this compound exhibits immunomodulatory effects. It can enhance immune responses, making it a candidate for therapeutic applications in immunotherapy.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
ImmunomodulatoryEnhancement of immune responses

Properties

IUPAC Name

3-(methylamino)piperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-7-4-2-3-5(9)8-6(4)10;/h4,7H,2-3H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWRJEXSBGYYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(=O)NC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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